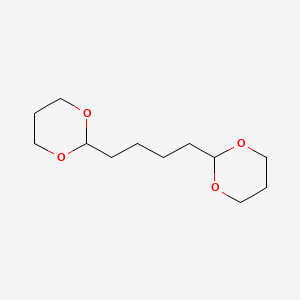
1,4-Di(1,3-dioxan-2-yl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di(1,3-dioxan-2-yl)butane is an organic compound characterized by the presence of two 1,3-dioxane rings attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Di(1,3-dioxan-2-yl)butane can be synthesized through the acetalization of 1,4-butanediol with formaldehyde in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures the formation of stable 1,3-dioxane rings.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation setups to ensure efficient water removal and high yield of the desired product. The use of robust acid catalysts and optimized reaction conditions are crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Di(1,3-dioxan-2-yl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dioxanone derivatives.
Reduction: Reduction reactions can yield corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dioxane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Dioxanone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted dioxane derivatives.
Aplicaciones Científicas De Investigación
1,4-Di(1,3-dioxan-2-yl)butane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a solvent in various reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in creating biodegradable polymers for medical applications.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of 1,4-Di(1,3-dioxan-2-yl)butane involves its interaction with various molecular targets. The compound’s dioxane rings can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. Additionally, its ability to undergo substitution reactions makes it a versatile intermediate in synthetic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A simpler analog with one dioxane ring.
1,4-Dioxane: Another related compound with two dioxane rings but different connectivity.
1,3,5-Tris(1,3-dioxan-2-yl)benzene: A more complex compound with three dioxane rings attached to a benzene ring.
Uniqueness
1,4-Di(1,3-dioxan-2-yl)butane is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its dual dioxane rings provide stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
111865-42-0 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
2-[4-(1,3-dioxan-2-yl)butyl]-1,3-dioxane |
InChI |
InChI=1S/C12H22O4/c1(5-11-13-7-3-8-14-11)2-6-12-15-9-4-10-16-12/h11-12H,1-10H2 |
Clave InChI |
QKYZOWIKYMGDFR-UHFFFAOYSA-N |
SMILES canónico |
C1COC(OC1)CCCCC2OCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



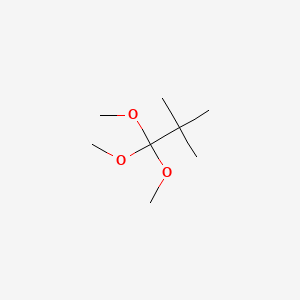

![Tert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate](/img/structure/B12946522.png)
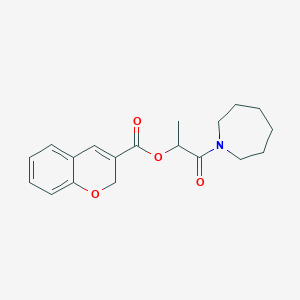
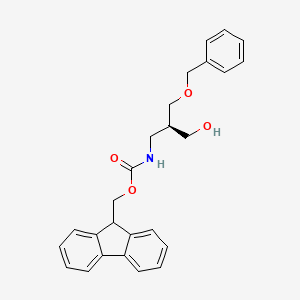
![5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12946540.png)
![7-Fluorobenzo[d]thiazol-6-amine](/img/structure/B12946549.png)
![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
![3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B12946567.png)
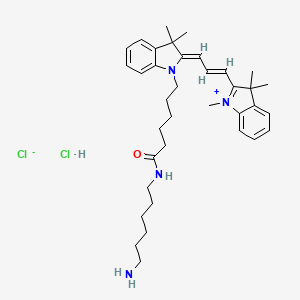
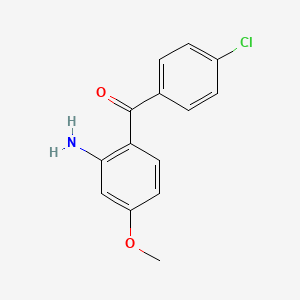
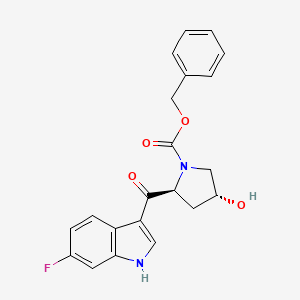
![(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12946587.png)
